molecular formula C7H7NO B144475 4-Acetylpyridine CAS No. 1122-54-9

4-Acetylpyridine

Cat. No. B144475
CAS RN: 1122-54-9
M. Wt: 121.14 g/mol
InChI Key: WMQUKDQWMMOHSA-UHFFFAOYSA-N
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Patent
US04725606

Procedure details

A twelve-liter three neck flask fitted with an efficient mechanical stirrer, 250 mL dropping funnel, and internal thermometer was charged with glacial acetic acid (5000 mL), pyridinium bromide perbromide (90%, 830 g, 2.60 mol) and 30% hydrobromic acid in acetic acid (525 mL). After stirring at room temperature for ninety minutes, 4-acetylpyridine (250 g, 2.07 mol) was added dropwise over forty-five minutes. Upon completion of the addition the reaction mixture was cooled with an ice bath to 15° C. and the product, which had precipitated, was collected by filtration, washed with ether and air-dried. The crude α-bromo-4-acetylpyridine hydrobromide (566.3 g, 97%) was sufficiently pure for subsequent reactions, mp. 177.5°-182.0° C.
Quantity
250 g
Type
reactant
Reaction Step One
[Compound]
Name
pyridinium bromide perbromide
Quantity
830 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
525 mL
Type
solvent
Reaction Step Two
Quantity
5000 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C1C=C[NH+]=CC=1.[Br:7][Br-]Br.[BrH:10].[C:11]([C:14]1[CH:19]=[CH:18][N:17]=[CH:16][CH:15]=1)(=[O:13])[CH3:12]>C(O)(=O)C>[BrH:7].[Br:10][CH2:12][C:11]([C:14]1[CH:19]=[CH:18][N:17]=[CH:16][CH:15]=1)=[O:13] |f:0.1,5.6|

Inputs

Step One
Name
Quantity
250 g
Type
reactant
Smiles
C(C)(=O)C1=CC=NC=C1
Step Two
Name
pyridinium bromide perbromide
Quantity
830 g
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Br
Name
Quantity
525 mL
Type
solvent
Smiles
C(C)(=O)O
Name
Quantity
5000 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring at room temperature for ninety minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A twelve-liter three neck flask fitted with an efficient mechanical stirrer
ADDITION
Type
ADDITION
Details
Upon completion of the addition the reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
was cooled with an ice bath to 15° C.
CUSTOM
Type
CUSTOM
Details
the product, which had precipitated
FILTRATION
Type
FILTRATION
Details
was collected by filtration
WASH
Type
WASH
Details
washed with ether
CUSTOM
Type
CUSTOM
Details
air-dried

Outcomes

Product
Name
Type
Smiles
Br.BrCC(=O)C1=CC=NC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.